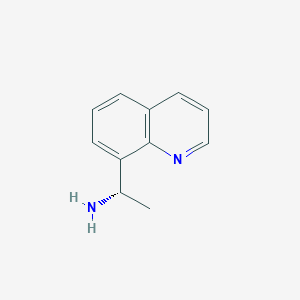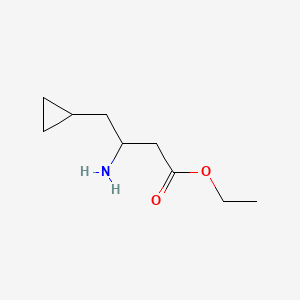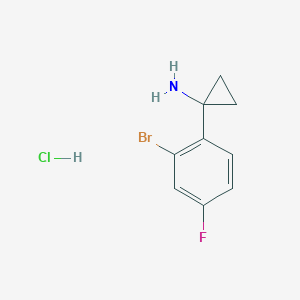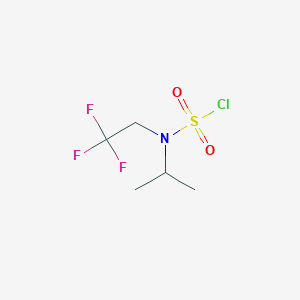
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a cyclobutyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclobutyl-substituted amide and a suitable aldehyde can lead to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds .
科学的研究の応用
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to changes in their activity. The cyclobutyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, resulting in the observed effects .
類似化合物との比較
Similar Compounds
- 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other oxazole derivatives and can influence its reactivity and interactions with biological targets .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
3-(2-cyclobutyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c12-9(13)5-4-8-6-11-10(14-8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
InChIキー |
DKKUKJDPALRPEF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC=C(O2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












amine](/img/structure/B13527376.png)



